2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol
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Overview
Description
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol is a fluorinated organic compound featuring a thiazole ring. This compound is notable for its unique structural properties, which include multiple fluorine atoms and a thiazole moiety, making it of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol typically involves the introduction of fluorine atoms and the construction of the thiazole ring. One common method includes the reaction of 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps like crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiazole ring or the difluoromethyl group.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanone.
Reduction: Formation of 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethane.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol is used as a building block for synthesizing more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific electronic or optical properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It is also explored for its antimicrobial and antifungal properties.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new pesticides and herbicides.
Mechanism of Action
The mechanism by which 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing binding affinity to enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid
- **2
Properties
CAS No. |
2758002-90-1 |
---|---|
Molecular Formula |
C6H4F5NOS |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
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